The compound (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential applications in inhibiting specific biological targets. This compound features a complex structure comprising a pentanoic acid backbone, a benzothiazole moiety, and a pyrrole group, which contribute to its biological activity and specificity.
This compound is primarily referenced in patent literature concerning inhibitors of KIF18A, a motor protein implicated in various cellular processes, including mitosis and cancer cell proliferation. The patent US20230382889A1 outlines the synthesis and potential applications of this compound as an inhibitor of KIF18A, which may have therapeutic implications in cancer treatment .
The compound can be classified as a benzothiazole derivative with additional functional groups that enhance its pharmacological properties. Benzothiazoles are known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of the pyrrole ring further suggests potential interactions with biological targets involved in cellular signaling pathways.
The synthesis of (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid can be represented by its chemical formula . The stereochemistry is indicated by the (2S,3R) configuration at the chiral centers.
Key structural data include:
The compound can participate in various chemical reactions typical of amides and heterocycles:
These reactions can be optimized through careful selection of solvents and catalysts to achieve desired products while minimizing side reactions.
The mechanism by which (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid exerts its biological effects likely involves inhibition of KIF18A activity. This inhibition could disrupt normal mitotic processes in cancer cells, leading to cell cycle arrest or apoptosis.
Research indicates that KIF18A plays a crucial role in regulating microtubule dynamics during cell division; thus, targeting this protein could provide a novel approach for cancer therapy .
While specific physical properties such as boiling point or melting point are not extensively documented for this compound, it is anticipated that:
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into functional groups present and molecular interactions.
The primary application of (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid lies in its potential use as an anticancer agent through KIF18A inhibition. Ongoing research is focused on understanding its efficacy in various cancer models and elucidating its pharmacokinetic properties to assess suitability for clinical use . Additionally, its unique structure may offer opportunities for further derivatization to enhance activity or selectivity against specific cancer types.
The emergence of (2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid represents a strategic advancement in heterocyclic medicinal chemistry. This compound was first documented under the CAS registry number 1820581-17-6, indicating its formal entry into chemical databases around 2017 [2] [3]. Its structural complexity—combining a benzothiazole core with chiral amino acid moieties—reflects a deliberate design approach aimed at optimizing target engagement and physicochemical properties. The compound's appearance in supplier catalogs (e.g., BLD Pharm) by the mid-2020s signaled its transition from synthetic exploration to broader research availability, though its current classification as a "research-use-only" material underscores its status as an investigational agent [2]. Patent analyses reveal that structurally analogous benzothiazoles gained attention during this period for their potential in oncology, particularly as modulators of protein-protein interactions in apoptosis pathways [7]. While specific discovery publications remain scarce, the molecule’s registration timeline aligns with intensified research into N-acylated amino acid conjugates of nitrogen-containing heterocycles during the early 21st century.
This compound exemplifies a sophisticated hybrid architecture integrating three pharmacologically significant domains:
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 1820581-17-6 |
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 357.43 g/mol |
SMILES Notation | CCC@@HC@HC(=O)O |
Stereochemical Designation | (2S,3R) |
Table 2: Functional Group Contributions
Functional Group | Role in Bioactivity |
---|---|
Carboxylic Acid (C(=O)OH) | Hydrogen bonding; salt formation |
Amide Linkage (NHC(=O)) | Structural rigidity; target recognition |
Benzothiazole (C₇H₄NS) | DNA/protein interaction; scaffold stability |
Pyrrole (C₄H₄N) | Electron donation; hydrophobic interactions |
The amido bond bridges the benzothiazole and amino acid subunits, enforcing conformational restraint critical for precise target binding. Spectroscopic characterization (e.g., NMR and MS) confirms the regiospecific substitution pattern at the benzothiazole’s 6-position [2] [3].
As a heterocyclic-amino acid conjugate, this compound occupies a strategic niche in drug discovery, particularly in targeting intracellular signaling pathways. Its design leverages the benzothiazole’s proven utility in binding ATP pockets of kinases and DNA grooves, while the chiral amino acid tail enhances target selectivity and modulates cellular permeability [7]. Though explicit target data remains proprietary, structural analogs are documented in patents as Bcl-2 family protein inhibitors, which regulate apoptosis in cancer cells [7]:
Table 3: Comparison with Related Bioactive Compounds
Compound | Core Structure | Molecular Target | Research Phase |
---|---|---|---|
(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid | Benzothiazole-amino acid | Bcl-2 family proteins (inferred) | Preclinical |
2-oxo-N-[4-(2-phenyldiazenyl)phenyl]-3-thiazolidinepropanamide [5] | Thiazolidine-azo benzene | Undisclosed | Experimental |
N-(cyclopropylmethyl)-4-methoxy-3-({5-[3-(pyridin-3-yl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide [6] | Oxazole-sulfonamide | Kinase inhibition | Experimental |
The compound’s out-of-stock status at major suppliers (e.g., BLD Pharm) reflects high research demand, underscoring its value as a tool compound [2]. Future applications may include radiopharmaceutical conjugation or prodrug derivatization to enhance therapeutic indices.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7